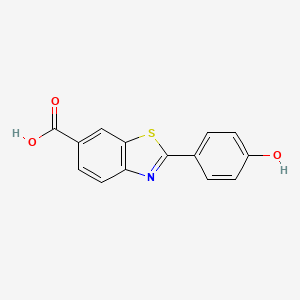

2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenolic compounds, such as “2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid”, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Synthesis Analysis

While specific synthesis methods for “2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid” are not available, similar compounds like 4-Hydroxyphenylacetic acid are synthesized by diazotization and hydrolysis of 4-aminophenylacetic acid .Molecular Structure Analysis

The molecular structure of phenolic compounds is characterized by one or more hydroxyl groups directly attached to one or more aromatic rings . The aromatic ring is responsible for making a phenol a weak acid by donating a H-atom .Chemical Reactions Analysis

Phenolic compounds have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Physical And Chemical Properties Analysis

Phenolic compounds exist in different physical states. For example, a phenol, benzoic acid, phenylacetic acid are liquid, while most of the phenolic compounds are solid .Applications De Recherche Scientifique

Organic Synthesis and Industrial Products

The benzothiazole moiety, including C-2-substituted derivatives, plays a crucial role in organic synthesis and the production of industrial goods. Researchers have explored various synthetic approaches to these compounds, including both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and readily available reagents . The introduction of 2-(4-hydroxyphenyl)benzothiazole in reactions with propargyl bromide, for instance, leads to benzothiazole–triazole hybrid molecules .

Biological Activity and Drug Development

The benzothiazole ring serves as a key motif in a wide range of biologically active compounds. These include antitumor, antimicrobial, antiviral, antibacterial, antifungal, antiparasitic, antioxidant, antidiabetic, immunomodulating, and anti-inflammatory agents . Notably, some C-2-substituted benzothiazole derivatives, such as antidiabetic Fortress, antitumor drugs Zopolrestat and GW 608-lys 38, and antiseptic Haletazol, have found commercial applications as drugs .

Fluorometric Determination of Oxidative Enzymes

4-Hydroxyphenylacetic acid (the compound’s common name) is used as a reagent in the acylation of phenols and amines. Additionally, it finds application in the fluorometric determination of oxidative enzymes .

Value-Added Bioproducts

Beyond its synthetic and pharmacological relevance, 4-Hydroxyphenylacetic acid has emerged as a promising intermediate for value-added bioproducts. These applications span food, cosmetics, pharmacy, and fungicides .

Thiazole Ring Closure and Chemical Modification

Researchers pay special attention to methods for thiazole ring closure and chemical modification by introducing pharmacophore groups. These modifications enhance the compound’s properties and biological activity .

Challenges and Opportunities in Synthesis

While progress has been made, challenges remain. For instance, understanding the reactivity of thiols with small substituents (e.g., ethanethiol) toward the formation of p,p’-DPA (diphenylacetylene) derivatives is an ongoing area of investigation .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-1,3-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3S/c16-10-4-1-8(2-5-10)13-15-11-6-3-9(14(17)18)7-12(11)19-13/h1-7,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMUXDJTCIQKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

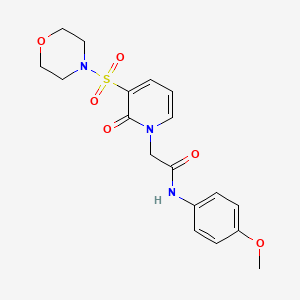

![Methyl 4-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2580800.png)

![4-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2580801.png)

![3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580803.png)

![7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2580812.png)

![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)